(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17489113
Molecular Formula: C8H9F3N2
Molecular Weight: 190.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9F3N2 |
|---|---|
| Molecular Weight | 190.17 g/mol |
| IUPAC Name | (1S)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H9F3N2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2,8H,3,12-13H2/t8-/m1/s1 |
| Standard InChI Key | JABXHLFVWSFRKY-MRVPVSSYSA-N |
| Isomeric SMILES | C1=C(C(=CC(=C1F)F)F)[C@@H](CN)N |
| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)C(CN)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine (CHFN) features a central ethane-1,2-diamine scaffold with a 2,4,5-trifluorophenyl group at the C1 position. The fluorine atoms at the 2, 4, and 5 positions of the aromatic ring create a sterically hindered and electron-deficient environment, influencing both reactivity and intermolecular interactions. The (1S) configuration confers chirality, making the compound invaluable for asymmetric synthesis.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 190.17 g/mol |
| CAS Number | 1384902-47-3 |
| Chiral Centers | 1 (C1) |
| Fluorine Substituents | 2-, 4-, 5-positions |
Synthesis and Enantioselective Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a multi-step sequence starting from 2,4,5-trifluorobenzaldehyde. A nitroaldol reaction with nitromethane under basic conditions forms the β-hydroxynitro intermediate, which undergoes dehydration to yield a nitroolefin. Subsequent stereoselective reduction using chiral catalysts, such as Cu(I) complexes with diamino ligands, produces the (1S)-enantiomer .
Critical Reaction Steps
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Nitroaldol Condensation:
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Dehydration:
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Enantioselective Reduction:
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance yield and purity. Key parameters include:
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Temperature Control: Maintenance of 0–5°C during nitroaldol condensation prevents side reactions.
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Catalyst Recycling: Chiral Cu(I)-diamine catalysts are recovered via membrane filtration, reducing costs .
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
The primary and secondary amine groups enable diverse transformations:
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Oxidation: Hydrogen peroxide oxidizes the primary amine to a nitro group, forming 1-(2,4,5-trifluorophenyl)-2-nitroethane-1-amine.
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Reduction: Lithium aluminum hydride (LiAlH) reduces the compound to the corresponding diol, though this pathway is less common due to competing side reactions.
Substitution Reactions
The electron-deficient aromatic ring undergoes nucleophilic aromatic substitution (NAS) at the 3-position (meta to fluorines), facilitating derivatization. For example:
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Halogenation: Reaction with N-chlorosuccinimide (NCS) in acetonitrile introduces chlorine at the 3-position.
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Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives, expanding applications in medicinal chemistry.
Table 2: Representative Reactions and Products
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Oxidation | HO, KMnO | 1-(2,4,5-TF-phenyl)-2-nitroethane-1-amine | 75 |
| Substitution | NCS, CHCN | 3-Chloro-2,4,5-trifluorophenyl derivative | 82 |
| Cross-Coupling | Pd(PPh), ArB(OH) | Biaryl analog | 68 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in DCM, THF, and DMF. Stability studies indicate decomposition above 200°C, with no significant degradation under inert atmospheres.
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 7.25 (m, 1H, ArH), 4.12 (dd, J = 6.8 Hz, 1H, CHNH), 3.01 (m, 2H, CHNH).
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F NMR: δ -112.3 (d, J = 8.1 Hz, F-2), -118.9 (s, F-4), -121.6 (d, J = 7.9 Hz, F-5).
Applications in Pharmaceutical Synthesis
Intermediate for Dipeptidyl Peptidase-IV (DPP-4) Inhibitors
The compound serves as a key chiral building block in synthesizing sitagliptin analogs. Its amine groups facilitate cyclization with ketone intermediates to form tetrahydropyran cores critical for DPP-4 binding .
Ligands in Asymmetric Catalysis
Chiral diamines derived from (1S)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine enhance enantioselectivity in Cu(I)-catalyzed Henry reactions. For example:
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Ligand A: (1R,2R)-N1,N2-bis(4-pyridylmethyl)-1,2-cyclohexanediamine improves ee to 95% in nitroaldol condensations .
Table 3: Catalytic Performance of Derived Ligands
| Ligand | Reaction | ee (%) | Yield (%) |
|---|---|---|---|
| A | Nitroaldol Condensation | 95 | 82 |
| B | Michael Addition | 88 | 75 |
Industrial and Green Chemistry Applications
Continuous Flow Synthesis
Adoption of microreactor technology reduces reaction times from 24 hours to <30 minutes, achieving 98% conversion with minimal waste .
Solvent Recovery Systems
Closed-loop distillation recovers >90% of DCM and THF, aligning with green chemistry principles.
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